molecular formula C9H7NO2S B12984689 Isoquinoline-1-sulfinic acid

Isoquinoline-1-sulfinic acid

Cat. No.: B12984689
M. Wt: 193.22 g/mol
InChI Key: RDDLWFKZLRGUDP-UHFFFAOYSA-N
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Description

Isoquinoline-1-sulfinic acid is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound is characterized by the presence of a sulfinic acid group (-SO2H) attached to the first position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-1-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of isoquinoline using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid derivative. Another method involves the oxidation of isoquinoline-1-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to isoquinoline-1-sulfonic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield isoquinoline-1-thiol.

    Substitution: The sulfinic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Isoquinoline-1-sulfonic acid.

    Reduction: Isoquinoline-1-thiol.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinoline-1-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some isoquinoline derivatives are explored as potential therapeutic agents for various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modulation of enzyme activity, protein function, and other cellular processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Isoquinoline-1-sulfinic acid can be compared with other similar compounds, such as:

    Isoquinoline-1-sulfonic acid: This compound is the oxidized form of this compound and has different reactivity and applications.

    Isoquinoline-1-thiol: The reduced form of this compound, which has distinct chemical properties and uses.

    Quinoline derivatives: These compounds share a similar structure but differ in their chemical behavior and applications.

This compound is unique due to the presence of the sulfinic acid group, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

isoquinoline-1-sulfinic acid

InChI

InChI=1S/C9H7NO2S/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,11,12)

InChI Key

RDDLWFKZLRGUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)O

Origin of Product

United States

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